1-Ethylpiperidine

Descripción general

Descripción

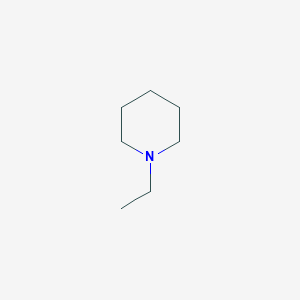

1-Ethylpiperidine is an organic compound with the molecular formula C₇H₁₅N. It is a colorless liquid with a characteristic odor and is soluble in water, gasoline, ethanol, ether, chloroform, and carbon disulfide . This compound is primarily used as an intermediate in organic synthesis, a catalyst, a solvent, and an analytical reagent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Ethylpiperidine can be synthesized through various methods. One common method involves the reaction of piperidine with ethyl iodide. Another method involves the reaction of piperidine with ethylene in the presence of sodium and pyridine under high pressure and temperature . The reaction is typically carried out in an autoclave at 100°C with a pressure of 400-555 lb./in² .

Industrial Production Methods: Industrial production of this compound often involves the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

1-Ethylpiperidine can participate in nucleophilic substitution reactions due to the presence of the nitrogen atom, which can act as a nucleophile. For example, it reacts with alkyl halides to form quaternary ammonium salts.

-

Reaction Example :

where represents an alkyl halide.

Formation of Iodonium Complexes

Recent studies have shown that this compound can form iodonium complexes when reacted with iodonium salts. This reaction involves the coordination of the nitrogen atom to the iodonium center, leading to a stable complex.

-

Reaction Mechanism :

-

The formation of the iodonium complex is characterized by shifts in chemical shifts observable via NMR spectroscopy.

-

| Chemical Shift | Before Reaction | After Reaction |

|---|---|---|

| NMR | -331.1 ppm | -327.5 ppm |

This indicates the stability and reactivity of this compound in forming such complexes, which are essential for further transformations in organic synthesis .

Acid-Base Reactions

This compound exhibits basic properties and can neutralize acids in exothermic reactions, forming salts and water. This reaction is significant in synthetic pathways where acid-base neutralization is required.

-

General Reaction :

where is an acid.

Catalytic Reactions

The compound has been utilized as a catalyst or co-catalyst in various organic reactions. For instance, it has been shown to promote carbon-carbon bond-forming radical reactions effectively.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

1-Ethylpiperidine is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structural properties make it suitable for developing new medications, especially those targeting neurological disorders.

Key Applications:

- Intermediate in Drug Development: It is involved in synthesizing compounds that act on neurotransmitter systems, potentially leading to treatments for conditions such as depression and anxiety .

- Research Case Study: A study highlighted the use of this compound in synthesizing novel ligands for receptors implicated in neuropharmacology, demonstrating its effectiveness in creating compounds with enhanced biological activity .

Organic Chemistry Research

In organic chemistry, this compound serves as a ligand and reagent in various synthesis reactions. Its ability to stabilize intermediates allows researchers to explore new chemical pathways.

Key Applications:

- Ligand for Iodonium Complexes: Research has shown that this compound can form stable iodonium complexes with tertiary amines, facilitating the study of halonium species .

- Radical Reactions: It has been employed in radical addition reactions, where it acts as a mediating agent to enhance reaction yields .

Agrochemical Development

The compound is also significant in the formulation of agrochemicals, contributing to the development of pesticides and herbicides that improve agricultural productivity.

Key Applications:

- Pesticide Formulation: Studies indicate that this compound derivatives can enhance the efficacy of certain pesticide formulations, leading to better crop protection strategies .

Material Science

In material science, this compound is used to develop specialty polymers and materials with unique properties.

Key Applications:

- Polymer Development: It can be incorporated into polymer matrices to modify their physical properties, making them suitable for specific industrial applications .

Analytical Chemistry

This compound is utilized in analytical methods for detecting and quantifying substances, aiding quality control processes in laboratories.

Key Applications:

- Quality Control Procedures: Its application in chromatographic techniques helps ensure the purity and concentration of pharmaceutical products .

- Pharmaceutical Applications : A study demonstrated that derivatives of this compound showed promising results in binding affinity assays for neurotransmitter receptors, indicating potential therapeutic uses .

- Organic Synthesis : Research involving the use of this compound as a ligand in iodonium complex formation provided insights into its stability and reactivity under various conditions, enhancing understanding of alkyl amine behavior in chemical reactions .

- Agrochemical Research : Investigations into the effectiveness of this compound-based formulations revealed improved pest resistance profiles compared to traditional agents, suggesting its value in sustainable agriculture practices .

Mecanismo De Acción

1-Ethylpiperidine can be compared with other similar compounds such as:

Piperidine: The parent compound, which lacks the ethyl group.

N-Methylpiperidine: Similar structure but with a methyl group instead of an ethyl group.

1,4-Dimethylpiperazine: Contains two methyl groups and a different ring structure.

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs. Its ethyl group enhances its solubility and reactivity in various chemical reactions .

Comparación Con Compuestos Similares

- Piperidine

- N-Methylpiperidine

- 1,4-Dimethylpiperazine

- 2-Methylpiperidine

- Hexamethyleneimine

Actividad Biológica

1-Ethylpiperidine (CAS Number: 766-09-6) is a nitrogen-containing organic compound classified as a piperidine derivative. It has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its pharmacological properties, toxicity, and applications in various fields.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₇H₁₅N

- Molecular Weight : 113.2 g/mol

- Boiling Point : 129–131 °C

- Melting Point : –20 °C

- Density : 0.824 g/cm³

- Flash Point : 17 °C

These properties indicate that this compound is a volatile, flammable liquid commonly used as a solvent and intermediate in chemical synthesis.

Pharmacological Properties

This compound has been investigated for its role as a ligand in various chemical reactions, particularly in the formation of iodonium complexes. These complexes have shown stability and potential applications in organic synthesis . Additionally, the compound has been noted for its ability to act as a nucleophile, which is essential in many biochemical pathways.

Toxicity and Safety

Exposure to this compound can lead to acute health effects such as skin irritation, severe eye irritation, and respiratory issues upon inhalation . Chronic exposure may result in bronchitis or other long-term respiratory conditions. It is classified as a hazardous substance due to its flammability and potential health risks associated with skin contact and inhalation.

| Health Effect | Description |

|---|---|

| Acute Effects | Skin irritation, eye burns, respiratory irritation |

| Chronic Effects | Possible development of bronchitis |

| Carcinogenic Potential | Not tested for carcinogenicity |

| Reproductive Hazard | Not tested for reproductive effects |

Case Studies and Research Findings

Research on this compound has highlighted its versatility in synthetic chemistry:

- Synthesis of Piperidine Derivatives : Recent studies have focused on the synthesis of various piperidine derivatives using this compound as a precursor. These derivatives have shown promise in medicinal applications, particularly in developing antiviral agents against SARS-CoV .

- Biological Activity of Diselenide Complexes : A study examined bis(1-(ethyl)piperidine) diselenide and its biological activity. The complex demonstrated significant antioxidant properties, suggesting potential applications in pharmacology .

- Ligand Behavior in Iodonium Complexes : Investigations into the ligand behavior of this compound revealed its effectiveness in stabilizing iodonium complexes, which are useful in electrophilic aromatic substitution reactions .

Propiedades

IUPAC Name |

1-ethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-8-6-4-3-5-7-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLZVHNRZJPSMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Record name | 1-ETHYLPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061102 | |

| Record name | Piperidine, 1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-ethylpiperidine appears as a colorless liquid with the odor of pepper. Less dense than water. May irritate skin and eyes. Vapors heavier than air. Used as a solvent and to make other chemicals., Liquid | |

| Record name | 1-ETHYLPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperidine, 1-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

766-09-6 | |

| Record name | 1-ETHYLPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Ethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IE43L0926 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.